Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate
Description
Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate (CAS: MFCD30834396, referred to as LD-1977 in commercial catalogs) is a brominated and fluorinated aromatic compound featuring a methanesulfonamido-propanoate ester backbone. Its molecular formula is C₁₁H₁₁BrFNO₄S, with a molecular weight of ~352.23 g/mol. The structure comprises a 4-bromo-2-fluorophenyl group linked via a methanesulfonamido moiety to a methyl propanoate ester.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-fluoro-N-methylsulfonylanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO4S/c1-7(11(15)18-2)14(19(3,16)17)10-5-4-8(12)6-9(10)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPLNHHDUIBTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=C(C=C(C=C1)Br)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate typically involves a multi-step process. One common method starts with the preparation of 4-bromo-2-fluoroaniline, which is then reacted with methanesulfonyl chloride to form 4-bromo-2-fluorophenyl methanesulfonamide. This intermediate is subsequently esterified with methyl 2-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include amines or alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine atoms can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal biological processes, making the compound useful in medicinal applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize LD-1977, we compare it with structurally analogous brominated/fluorinated esters and sulfonamides (Table 1). Key differentiating factors include substituent positions, functional groups, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Functional Group Diversity: LD-1977 uniquely combines a methanesulfonamido group with a methyl propanoate ester, distinguishing it from simpler brominated esters like Methyl 6-bromo-5-fluoropyridine-2-carboxylate (QB-1515), which lacks sulfonamide functionality .
Substituent Effects :
- The 4-bromo-2-fluorophenyl substituent in LD-1977 introduces steric and electronic effects distinct from pyridine-based derivatives (QB-1515). The electron-withdrawing fluorine and bromine atoms may influence reactivity in substitution or coupling reactions .
- Propanamide derivatives like 154139-29-4 () share sulfonamide groups but incorporate a propargyl chain and brominated alkyl group, enabling click chemistry or radical-based modifications—a contrast to LD-1977’s ester-dominated reactivity .
Compounds like 154139-29-4 (358 g/mol) demonstrate that sulfonamide derivatives are often tailored for niche applications, such as enzyme inhibition or polymer precursors, though LD-1977’s exact niche remains underexplored .
Research Findings and Methodological Context
While explicit studies on LD-1977 are scarce, structural analogs highlight trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
